N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide
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Description
“N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide” is a chemical compound that has been studied for its potential anti-tubercular activity . It is a derivative of pyrazinamide, a first-line drug used in shortening TB therapy . The compound is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Synthesis Analysis
The synthesis of similar compounds involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . This method has been used to synthesize 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines .Molecular Structure Analysis
The molecular structure of “this compound” and similar compounds has been confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” and similar compounds include reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine .Scientific Research Applications
Heterocyclic Compounds in Pharmaceuticals and Agrochemicals
Nitrogen-containing heterocyclic compounds, such as pyrazines, play significant roles as structural components in pharmaceuticals and agrochemicals due to their high biological activities. These compounds are integral to various applications, including herbicides, insecticides, vitamins, adhesives, and as intermediates for pharmaceuticals. Specifically, pyrazines are utilized in flavors, fragrances, and as pharmaceutical intermediates. The significance of pyrazines extends to their use as raw materials in anti-tuberculosis drugs, showcasing their importance in therapeutic applications (Higasio & Shoji, 2001).
Synthesis and Antimicrobial Activities
Novel N-arylpyrazole-containing enaminones have been synthesized, leading to the development of substituted pyrazines with potential antitumor and antimicrobial activities. These compounds have been evaluated against human breast and liver carcinoma cell lines, showing inhibition effects comparable to standard treatments. This research highlights the therapeutic potential of pyrazine derivatives in addressing cancer and microbial infections, underscoring their importance in medicinal chemistry (Riyadh, 2011).
Metal-Organic Frameworks (MOFs)
The structural versatility of pyrazine derivatives is evident in their application in creating metal-organic frameworks (MOFs). A specific copper acetate complex of N-[(pyridin-4-yl)methyl]pyrazine-2-carboxamide has been identified, featuring a MOF structure with a 10 (3) network topology. This research demonstrates the potential of pyrazine derivatives in constructing sophisticated molecular architectures with potential applications in catalysis, gas storage, and separation technologies (Cati & Stoeckli-Evans, 2014).
Discovery and Design of Inhibitors
The design and discovery of selective inhibitors utilizing pyrazine derivatives, such as PDE9A inhibitors for treating cognitive disorders, exemplify the compound's significance in drug development. Through structure-based drug design, novel compounds have been identified with promising pharmacological profiles for testing clinical hypotheses in diseases associated with cognitive impairments (Verhoest et al., 2012).
Properties
IUPAC Name |
N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c21-14(11-9-15-5-6-16-11)18-10-12-17-4-3-13(19-12)20-7-1-2-8-20/h3-6,9H,1-2,7-8,10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFBSYIYZZQZEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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